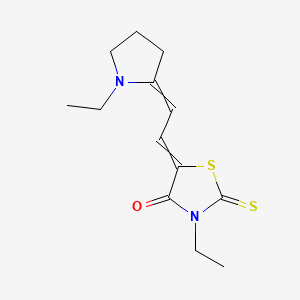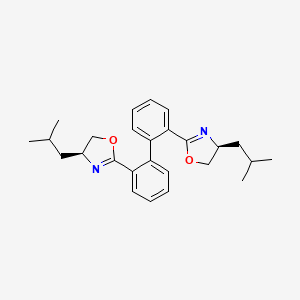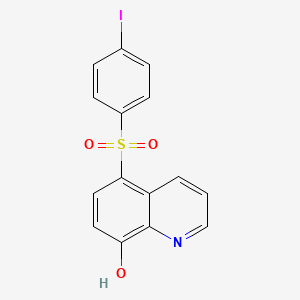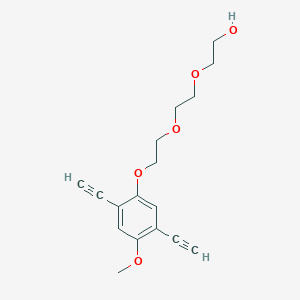
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is an organic compound with the molecular formula C15H18O5. It is characterized by the presence of multiple ethoxy groups and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 2,5-diethynyl-4-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Functionalized derivatives with amines, thiols
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in cells. It may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but lacks the ethynyl groups, making it less reactive in certain chemical reactions.
2-(2-(2-(2-Aminoethoxy)ethoxy)ethanol: Contains an amino group instead of the methoxyphenoxy group, leading to different chemical properties and applications.
Uniqueness
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is unique due to its multiple ethynyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and bioactive molecules .
Eigenschaften
CAS-Nummer |
842120-08-5 |
|---|---|
Molekularformel |
C17H20O5 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
2-[2-[2-(2,5-diethynyl-4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H20O5/c1-4-14-13-17(15(5-2)12-16(14)19-3)22-11-10-21-9-8-20-7-6-18/h1-2,12-13,18H,6-11H2,3H3 |
InChI-Schlüssel |
XBDNZPOBIVNNLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C#C)OCCOCCOCCO)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


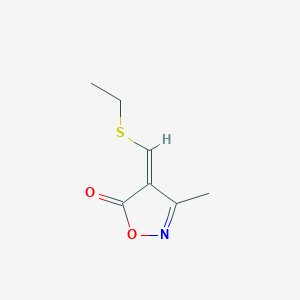
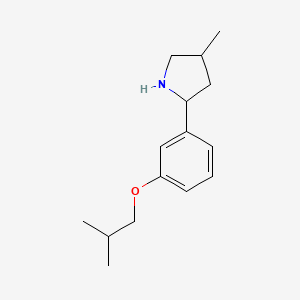
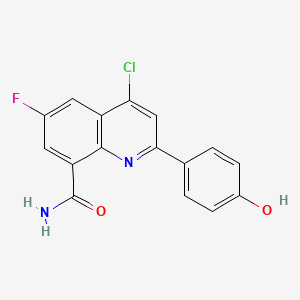
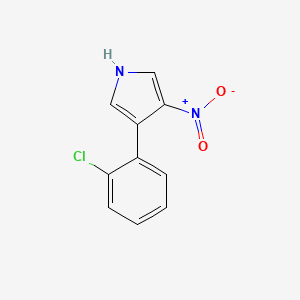
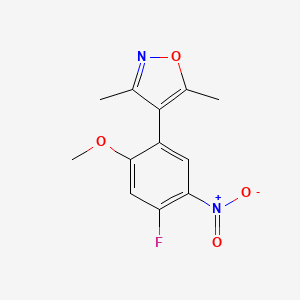
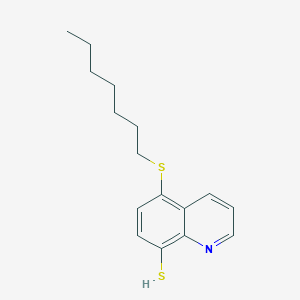
gold](/img/structure/B12880837.png)
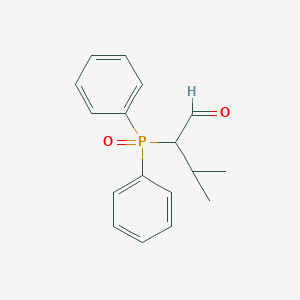
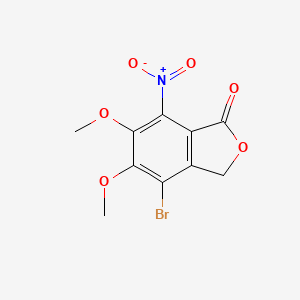
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
